Cyclododecanone oxime is an organic compound characterized by the presence of an oxime functional group attached to cyclododecanone, a cyclic ketone. Its chemical structure can be represented as C12H23NO, where the oxime group (-C=N-OH) is derived from the reaction of cyclododecanone with hydroxylamine. Cyclododecanone oxime is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the production of lactams.
Due to the limited research on cyclododecanone oxime, its mechanism of action in biological systems or interaction with other compounds remains unknown.
The primary reaction involving cyclododecanone oxime is the Beckmann rearrangement, which converts the oxime into a lactam. This rearrangement typically occurs under acidic conditions and involves the migration of a substituent from the carbon atom to the nitrogen atom of the oxime. The general reaction can be summarized as follows:
This transformation is crucial for producing lactams used in nylon synthesis and other polymer applications.
While specific biological activities of cyclododecanone oxime are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. The biological relevance may stem from its potential derivatives, particularly lactams, which have been studied for their pharmacological effects.
Cyclododecanone oxime can be synthesized through several methods:
Cyclododecanone oxime serves primarily as an intermediate in the production of laurolactam, which is essential for synthesizing nylon-12 and other polyamide materials. Its applications extend to:
Cyclododecanone oxime shares structural similarities with other cyclic ketones and their respective oximes. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Key Features |
---|---|---|
Cyclohexanone Oxime | Cyclic ketone | Smaller ring size; used in various organic syntheses. |
Cyclopentanone Oxime | Cyclic ketone | Smaller ring; less steric hindrance compared to cyclododecanone oxime. |
4-Methylcyclohexanone Oxime | Substituted cyclic ketone | Exhibits different reactivity due to methyl substitution. |
Cyclododecanone oxime's unique twelve-membered ring structure contributes to its distinct reactivity patterns and applications compared to these similar compounds.
Cyclododecanone oxime is defined by its molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol. The compound features a 12-membered carbon ring with a ketone group converted to an oxime functional group (-C=N-OH). Key structural identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 946-89-4 | |
IUPAC Name | N-Cyclododecylidenehydroxylamine | |
InChI Key | SCRFXJBEIINMIC-UHFFFAOYSA-N | |
Melting Point | 131–133°C |
The oxime group adopts an anti-periplanar configuration, a critical feature for its participation in the Beckmann rearrangement. Infrared (IR) spectroscopy reveals characteristic absorption bands at 1640 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch), confirming the oxime structure. X-ray crystallography studies of analogs, such as 2-phenylcyclododecanone oxime, demonstrate distorted chair conformations in the cyclododecane ring, with intramolecular hydrogen bonding stabilizing the oxime group.
The synthesis of cyclododecanone oxime emerged alongside the industrial demand for nylon-12 in the mid-20th century. Early methods involved:
The 1963 patent by Doerfel and Raff (DE1269615B) revolutionized production by introducing cyclooctane as a solvent, enabling phase separation and reducing side reactions. This method achieved yields exceeding 98% and became the industrial standard. Subsequent refinements, such as Yamamoto’s catalytic Beckmann rearrangement using cyanuric chloride and zinc chloride (2005), streamlined the conversion of oxime to laurolactam.
Cyclododecanone oxime is indispensable in the production of laurolactam, the monomer for nylon-12. The industrial pathway involves:
Step | Reaction | Conditions | Yield |
---|---|---|---|
Oximation | C₁₂H₂₂O + NH₂OH → C₁₂H₂₃NO | 70–110°C, pH 8–9 | 95–98% |
Beckmann Rearrangement | C₁₂H₂₃NO → C₁₂H₂₃NO (lactam) | H₂SO₄, 160°C or ZnCl₂ catalyst | 85–90% |
Nylon-12, synthesized from laurolactam, exhibits superior hydrophobicity and low-temperature flexibility compared to nylon-6/6, making it ideal for automotive fuel lines and medical devices. Global production exceeds 200,000 metric tons annually, driven by demand in the automotive and aerospace sectors.
Emerging applications include: